N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0787111
InChI: InChI=1S/C17H14ClN3O3S/c1-10(22)19-11-6-7-13-15(8-11)25-17(20-13)21-16(23)9-24-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide

CAS No.:

Cat. No.: VC0787111

Molecular Formula: C17H14ClN3O3S

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide -

Specification

Molecular Formula C17H14ClN3O3S
Molecular Weight 375.8 g/mol
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide
Standard InChI InChI=1S/C17H14ClN3O3S/c1-10(22)19-11-6-7-13-15(8-11)25-17(20-13)21-16(23)9-24-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
Standard InChI Key GTWZDDNPSFAVHS-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator